An In-depth Technical Guide to 2-Thia-9-azaspiro[5.5]undecane Hydrochloride: Structure, Properties, and Synthetic Exploration
An In-depth Technical Guide to 2-Thia-9-azaspiro[5.5]undecane Hydrochloride: Structure, Properties, and Synthetic Exploration
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 2-thia-9-azaspiro[5.5]undecane hydrochloride, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Given the limited publicly available data on this specific isomer, this document synthesizes information from closely related thia-azaspiro[5.5]undecane and diazaspiro[5.5]undecane analogues to offer a foundational resource for researchers and scientists. The guide covers the chemical structure, physicochemical properties, a proposed synthetic pathway, and a discussion of the potential biological significance of this class of compounds.
Introduction to Azaspirocyclic Compounds
Spirocyclic systems, characterized by two rings connected by a single common atom, are a prominent feature in many natural products and pharmacologically active molecules.[1] Their rigid, three-dimensional architecture allows for a precise spatial arrangement of functional groups, which can lead to high-affinity and selective interactions with biological targets.[2] The introduction of heteroatoms such as nitrogen and sulfur into the spirocyclic framework, as in 2-thia-9-azaspiro[5.5]undecane hydrochloride, further expands the chemical space and potential for specific biological activity. Derivatives of diazaspiro[5.5]undecane have been investigated for a range of therapeutic applications, including as anticancer agents, GABA receptor antagonists, and for the treatment of metabolic diseases.[3][4][5]
Chemical Structure and Properties
The chemical structure of 2-thia-9-azaspiro[5.5]undecane hydrochloride consists of a piperidine ring and a tetrahydrothiopyran ring sharing a spirocyclic carbon atom. The nitrogen atom is at position 9 of the piperidine ring, and the sulfur atom is at position 2 of the tetrahydrothiopyran ring. The hydrochloride salt form enhances the compound's solubility in aqueous media.
While experimental data for 2-thia-9-azaspiro[5.5]undecane hydrochloride is scarce, the properties of the closely related isomer, 3-thia-9-azaspiro[5.5]undecane hydrochloride, are presented below to provide an estimate of its physicochemical characteristics.
Table 1: Physicochemical Properties of a Related Isomer, 3-Thia-9-azaspiro[5.5]undecane hydrochloride
| Property | Value | Source |
| Molecular Formula | C9H18ClNS | [6][7] |
| Molecular Weight | 207.76 g/mol | [6][7] |
| CAS Number | 2060009-04-1 | [6][7] |
| InChI Key | DCCXKPLMTLIOCK-UHFFFAOYSA-N | [6] |
| SMILES | Cl.C1CC2(CCN1)CCSCC2 | [6] |
It is important to note that the properties of 2-thia-9-azaspiro[5.5]undecane hydrochloride may differ from its 3-thia isomer due to the different positioning of the sulfur atom.
Proposed Synthetic Pathway
Retrosynthetic Analysis
A retrosynthetic analysis suggests that the target molecule can be disconnected at the spirocyclic junction, pointing towards a key cyclization step. One possible approach involves the construction of the tetrahydrothiopyran ring onto a pre-formed piperidine derivative.
Proposed Forward Synthesis
The following is a proposed, non-validated synthetic workflow for 2-thia-9-azaspiro[5.5]undecane. The final hydrochloride salt can be obtained by treating the free base with hydrochloric acid.
Experimental Protocol:
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Step 1: Synthesis of a Piperidine Intermediate: Start with a suitable N-protected 4-piperidone derivative.
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Step 2: Introduction of the Thioether Moiety: React the piperidone derivative with a reagent that can introduce a two-carbon unit with a terminal thiol group.
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Step 3: Cyclization to Form the Tetrahydrothiopyran Ring: Induce an intramolecular cyclization to form the spirocyclic tetrahydrothiopyran ring.
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Step 4: Deprotection and Salt Formation: Remove the nitrogen protecting group and treat with hydrochloric acid to yield the final product.
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed synthetic workflow for 2-thia-9-azaspiro[5.5]undecane hydrochloride.
Potential Biological Significance and Applications
While the pharmacological profile of 2-thia-9-azaspiro[5.5]undecane hydrochloride has not been reported, the broader class of azaspiro[5.5]undecane derivatives has shown a wide range of biological activities. This suggests that the target compound could be a valuable scaffold for drug discovery.
Insights from Related Compounds
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GABA Receptor Antagonism: 3,9-Diazaspiro[5.5]undecane-based compounds have been identified as potent competitive antagonists of the γ-aminobutyric acid type A receptor (GABAAR).[4]
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Anticancer Activity: Derivatives of 2,4-diazaspiro[5.5]undecane-1,5,9-trione have been synthesized and evaluated for their anti-cancer effects.[3]
-
Metabolic Diseases: 1,9-Diazaspiro[5.5]undecane-containing compounds have been investigated as inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid metabolism, making them potential therapeutic agents for metabolic diseases.[2][5]
-
Antiviral Activity: Certain diazaspiro[5.5]undecane derivatives have shown potent antagonism of the CCR5 receptor, which is a key co-receptor for HIV entry into host cells.[9]
The following diagram illustrates the potential therapeutic targets for this class of compounds based on the activity of its analogues.
Caption: Potential biological targets of the azaspiro[5.5]undecane scaffold.
Conclusion and Future Directions
2-Thia-9-azaspiro[5.5]undecane hydrochloride represents an intriguing yet underexplored heterocyclic compound. While direct experimental data is limited, the rich pharmacology of related azaspiro[5.5]undecane derivatives suggests that this molecule could serve as a valuable building block in the design of novel therapeutic agents. Further research is warranted to develop a robust synthetic route, characterize its physicochemical properties, and investigate its pharmacological profile. The information compiled in this guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this promising chemical entity.
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